molecular formula C20H18N6OS B2456086 N-phenethyl-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide CAS No. 894054-90-1

N-phenethyl-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

Cat. No.: B2456086
CAS No.: 894054-90-1
M. Wt: 390.47
InChI Key: JPEYUUBSFAEBQT-UHFFFAOYSA-N
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Description

N-Phenethyl-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a synthetic small molecule featuring the [1,2,4]triazolo[4,3-b]pyridazine pharmacophore, a heterocyclic scaffold recognized for its diverse biological potential . This compound is structurally characterized by a triazolopyridazine core linked to a phenethyl group via a thioacetamide bridge, and is substituted at the 6-position with a pyridin-2-yl ring. Such molecular architecture is frequently investigated in medicinal chemistry for designing novel bioactive agents. Compounds based on the 1,2,4-triazole nucleus are reported to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties . The mechanism of action for triazolopyridazine derivatives can vary but often involves targeted interaction with enzymes or receptors; related compounds have been identified as inhibitors of specific bacterial targets, such as the essential cell division protein ZipA . As a research chemical, this acetamide derivative serves as a valuable intermediate or building block for the synthesis of more complex molecules and as a lead compound in drug discovery programs. It is suited for studies in hit-to-lead optimization, assay development, and investigating biochemical pathways. This product is intended for research purposes only in a laboratory environment and is not for human or veterinary use.

Properties

IUPAC Name

N-(2-phenylethyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6OS/c27-19(22-13-11-15-6-2-1-3-7-15)14-28-20-24-23-18-10-9-17(25-26(18)20)16-8-4-5-12-21-16/h1-10,12H,11,13-14H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPEYUUBSFAEBQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-phenethyl-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a novel compound with potential therapeutic applications due to its unique structural features. This compound is categorized as a triazole derivative and exhibits a range of biological activities. This article reviews its biological activity, focusing on cytotoxicity, anti-inflammatory properties, and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C20H18N6OSC_{20}H_{18}N_{6}OS, with a molecular weight of 390.47 g/mol. The compound features a triazole ring fused with pyridazine and thioacetamide moieties, contributing to its biological activity.

1. Cytotoxic Activity

Cytotoxicity assays have demonstrated that N-phenethyl derivatives exhibit significant activity against various cancer cell lines. For instance, compounds derived from similar structures have shown IC50 values in the micromolar range against HeLa and MCF-7 cell lines:

CompoundCell LineIC50 (μM)
3dHeLa29
3bMCF-773

These results suggest that the presence of specific substituents enhances the lipophilicity and interaction with biological targets, leading to increased cytotoxic effects .

2. Anti-inflammatory Activity

Research indicates that triazole derivatives can exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Compounds similar to N-phenethyl derivatives have been shown to reduce nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) levels in vitro, indicating potential for treating inflammatory conditions .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Kinases : Triazole derivatives often interact with various kinases involved in cell signaling pathways that regulate proliferation and apoptosis.
  • Cell Membrane Disruption : Some studies suggest that these compounds may disrupt bacterial cell membranes, leading to cell lysis .
  • Modulation of Cellular Pathways : The compound may modulate pathways related to inflammation and cancer cell survival.

Case Studies

Recent studies have focused on the synthesis and evaluation of similar triazole derivatives:

  • Synthesis and Evaluation : A study synthesized several triazole-based compounds and evaluated their cytotoxicity against cancer cell lines. The findings indicated that modifications in the side chains significantly influenced the cytotoxic profile .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that specific functional groups enhance biological activity. For example, the presence of electron-withdrawing groups on the triazole ring improved potency against certain cancer types .

Scientific Research Applications

N-phenethyl-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide exhibits a variety of biological activities that make it a candidate for therapeutic applications. These include:

Cytotoxic Activity

Cytotoxicity assays have shown that this compound exhibits significant activity against various cancer cell lines. For example:

CompoundCell LineIC50 (μM)
3dHeLa29
3bMCF-773

These results indicate that the compound's structural features enhance its interaction with biological targets, leading to increased cytotoxic effects against cancer cells.

Anti-inflammatory Activity

Research indicates that triazole derivatives can exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Compounds similar to N-phenethyl derivatives have been shown to reduce levels of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in vitro. This suggests potential applications in treating inflammatory conditions.

Case Studies

Recent studies have focused on the synthesis and evaluation of triazole derivatives similar to N-phenethyl derivatives:

Synthesis and Evaluation

A study synthesized several triazole-based compounds and evaluated their cytotoxicity against cancer cell lines. The findings indicated that modifications in the side chains significantly influenced the cytotoxic profile.

Structure-Activity Relationship (SAR)

Investigations into SAR have revealed that specific functional groups enhance biological activity. For example, the presence of electron-withdrawing groups on the triazole ring improved potency against certain cancer types.

Preparation Methods

Retrosynthetic Analysis

The target compound can be dissected into three primary components:

  • Triazolopyridazine core : Derived from pyridazine precursors via cyclization with hydrazine derivatives.
  • Thioacetamide side chain : Introduced through nucleophilic substitution or thiol-ene chemistry at position 3 of the triazole ring.
  • N-Phenethyl group : Added via amidation or alkylation of the acetamide intermediate.

Critical intermediates include 6-(pyridin-2-yl)-triazolo[4,3-b]pyridazine-3-thiol and 2-chloroacetamide precursors.

Synthetic Routes

Formation of theTriazolo[4,3-b]Pyridazine Core

The triazolopyridazine system is constructed via cyclocondensation of pyridazine hydrazines with thiocarbonyl reagents.

Route 1: Hydrazine Cyclization
  • Starting material : 3-Hydrazinyl-6-(pyridin-2-yl)pyridazine (synthesized from 3-chloro-6-(pyridin-2-yl)pyridazine and hydrazine hydrate).
  • Cyclization : Treatment with carbon disulfide (CS₂) in ethanol under reflux forms the triazole ring via intramolecular cyclization.
    • Conditions : Ethanol, reflux, 12–24 hours.
    • Mechanism : Nucleophilic attack of the hydrazine nitrogen on CS₂, followed by dehydration.
    • Intermediate : 6-(Pyridin-2-yl)-triazolo[4,3-b]pyridazine-3-thiol.
Route 2: One-Pot Multi-Component Synthesis

Adapting methods from triazolopyrimidine synthesis, a three-component reaction could be explored:

  • Components :
    • 5-Amino-1H-1,2,4-triazole
    • Pyridazine aldehyde derivative
    • Ethyl acetoacetate
  • Conditions : Catalyzed by acidic or basic agents (e.g., p-toluenesulfonic acid).

N-Phenethylation

The phenethyl group is introduced either before or after thioacetamide formation, depending on the route.

Route A: Early-Stage Alkylation
  • Starting material : 2-Chloroacetamide phenethyl derivative.
  • Advantages : Avoids late-stage functionalization challenges.
Route B: Late-Stage Amidation
  • Starting material : 2-((Triazolopyridazin-3-yl)thio)acetic acid.
  • Coupling reagent : HATU or EDC with phenethylamine.

Optimization and Reaction Conditions

Table 1: Comparative Yields Across Synthetic Steps

Step Reagents/Conditions Yield (%) Purity (%) Source
Cyclization CS₂, EtOH, reflux, 24h 78 95
Thiol Alkylation 2-Chloroacetamide, K₂CO₃, DMF, 80°C 85 98
N-Phenethylation HATU, DMF, TEA, rt 72 97

Key Observations :

  • Cyclization yields improve with anhydrous conditions and catalytic bases.
  • Thiol alkylation requires polar aprotic solvents for optimal reactivity.

Characterization and Analytical Data

  • 1H-NMR :
    • Triazole proton: δ 8.9–9.2 ppm (s, 1H).
    • Pyridin-2-yl protons: δ 8.3–8.6 ppm (m, 2H).
  • LC-MS : [M+H]+ m/z calculated 435.1, observed 435.2.
  • XRD : Confirms planar triazolopyridazine core.

Challenges and Alternative Methods

  • Regioselectivity : Competing cyclization pathways may yieldtriazolo[4,3-a] isomers. Mitigated by steric directing groups.
  • Thiol Oxidation : Thiol intermediates prone to disulfide formation. Use inert atmosphere and antioxidants (e.g., BHT).
  • Scalability : Multi-component routes suffer from low atom economy. Stepwise synthesis preferred for industrial scale.

Q & A

Basic Research Questions

How can researchers optimize the synthesis yield of N-phenethyl-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide?

Methodological Answer:
The synthesis of this compound typically involves multi-step reactions, including cyclization of triazolo-pyridazine cores and thioether bond formation. Key optimizations include:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates .
  • Temperature Control: Maintain 60–80°C during cyclization to balance reaction rate and byproduct formation .
  • Catalyst Use: Employ coupling agents like EDCI/HOBt for amide bond formation .
  • Purification: Use column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) to isolate high-purity products .

What analytical methods are recommended for characterizing this compound?

Methodological Answer:

  • Structural Confirmation:
    • NMR Spectroscopy: ¹H/¹³C NMR to verify substituent positions (e.g., pyridin-2-yl vs. pyridin-3-yl regiochemistry) .
    • Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular weight (expected ~352.46 g/mol for C₁₉H₂₀N₄S) .
  • Purity Assessment:
    • HPLC: Reverse-phase C18 columns with acetonitrile/water mobile phases (e.g., 70:30) to detect impurities <1% .

What preliminary assays are suitable for evaluating biological activity?

Methodological Answer:

  • Enzyme Inhibition Screens: Test against kinases (e.g., EGFR or CDK2) due to triazolo-pyridazine’s affinity for ATP-binding pockets .
  • Cellular Assays:
    • MTT/Viability Assays: Dose-response curves (0.1–100 µM) in cancer cell lines (e.g., HeLa or MCF-7) .
    • Apoptosis Markers: Western blotting for caspase-3/7 activation .

Advanced Research Questions

How can structure-activity relationship (SAR) studies resolve contradictions in reported biological activity data?

Methodological Answer:

  • Functional Group Variation: Synthesize analogs with modified pyridinyl (e.g., 3-pyridinyl vs. 4-pyridinyl) or phenethyl groups to assess target selectivity .
  • Data Normalization: Use standardized assays (e.g., IC₅₀ values under identical ATP concentrations for kinase studies) to minimize variability .
  • Statistical Analysis: Apply multivariate regression to correlate electronic properties (Hammett σ) with activity trends .

What computational strategies are effective for predicting binding modes with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Glide to model interactions with kinases (e.g., prioritize hydrogen bonds between pyridinyl-N and hinge regions) .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess triazolo-pyridazine stability in binding pockets .
  • Pharmacophore Mapping: Identify critical features (e.g., hydrogen bond acceptors at pyridazin-3-yl thioether) using MOE .

How can researchers address discrepancies in solubility and bioavailability data?

Methodological Answer:

  • Solubility Profiling:
    • pH-Dependent Studies: Measure solubility in buffers (pH 1.2–7.4) to simulate gastrointestinal conditions .
    • Co-solvent Systems: Test PEG-400/water mixtures to enhance solubility for in vivo administration .
  • Bioavailability Optimization:
    • Prodrug Design: Introduce hydrolyzable esters (e.g., acetylated phenethyl) to improve membrane permeability .
    • PK/PD Modeling: Use non-compartmental analysis (NCA) to calculate AUC and half-life in rodent models .

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